molecular formula C22H16F4N4O2S B1662965 RD162 CAS No. 915087-27-3

RD162

カタログ番号: B1662965
CAS番号: 915087-27-3
分子量: 476.4 g/mol
InChIキー: JPQFGMYHKSKKGW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

RD162は、前立腺がんの治療のために開発された第2世代の非ステロイド系抗アンドロゲンです。それは、アンドロゲン受容体の強力かつ選択的なサイレントアンタゴニストとして作用します。 この化合物は、ジアリールチオヒダントイン誘導体であり、エンザルタミドおよびアパタミドと密接に関連しています .

準備方法

RD162は、ジアリールチオヒダントイン構造の形成を含む一連の化学反応を通じて合成されます反応条件には、多くの場合、目的の生成物の形成を促進するために、有機溶媒と触媒の使用が含まれます .

化学反応の分析

RD162は、以下を含むさまざまな化学反応を受けます。

    酸化: this compoundは、スルホキシドおよびスルホンを形成するために酸化することができます。

    還元: この化合物は、チオールおよび他の還元された誘導体を形成するために還元することができます。

    置換: this compoundは、ベンザミド環上の官能基が他の基に置換される置換反応を受けることができます。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな有機溶媒が含まれます。

科学研究アプリケーション

科学的研究の応用

Pharmacokinetic Profile

  • Bioavailability : Approximately 50% after oral administration.
  • Half-life : About 30 hours.
  • Effective Concentration : Plasma concentrations exceeding 23 µM after a 20 mg/kg dose, significantly above the threshold needed to block AR activity (1-10 µM) .

Efficacy in Preclinical Models

RD162 has shown remarkable anti-tumor efficacy in several studies:

  • In LNCaP/AR xenograft models, this compound treatment resulted in tumor regression in 11 out of 12 cases, whereas tumors in control groups increased in size by 2-20 fold .
  • The median time to tumor progression was significantly longer for this compound-treated mice (186 days) compared to those treated with bicalutamide (35 days) .

Study 1: Phase 1/2 Trials

A multi-center study evaluated this compound alongside MDV3100 in patients with advanced CRPC. The results indicated that both compounds effectively lowered prostate-specific antigen (PSA) levels, a key marker for tumor growth. Notably, 43% of patients experienced a reduction in PSA levels by more than half .

Study 2: Mechanistic Insights

Research conducted at UCLA demonstrated that this compound inhibits AR function by preventing its nuclear translocation. This mechanism was validated through in vivo imaging studies using an AR-driven PSA-luciferase reporter gene . The study concluded that this compound's potency is not solely due to binding affinity but also its ability to disrupt AR activity downstream.

Comparative Analysis of this compound and Other Antiandrogens

CompoundBinding AffinityBioavailabilityHalf-lifeTumor Regression Efficacy
This compoundComparable to bicalutamide but more effective in vivo~50%~30 hoursHigh (11/12 tumors regressed)
MDV3100Higher than bicalutamide~60%~8 hoursModerate
BicalutamideModerate~80%~6 hoursVariable

作用機序

RD162は、アンドロゲン受容体に高親和性で結合することによりその効果を発揮し、受容体がその天然のリガンドであるジヒドロテストステロンと相互作用するのを防ぎます。この阻害は、アンドロゲン受容体の核移行の効率を低下させ、アンドロゲン応答エレメントへのDNA結合を損ない、コアクチベーターの動員を混乱させます。 結果として、this compoundは、アンドロゲン受容体媒介遺伝子転写を効果的にブロックし、アンドロゲン依存性前立腺がん細胞の増殖を阻害します .

類似化合物との比較

RD162は、エンザルタミドおよびアパタミドと密接に関連しており、どちらも第2世代の非ステロイド系抗アンドロゲンです。これらの化合物は、同様の作用機序を共有していますが、化学構造と薬物動態的特性が異なります。

    エンザルタミド: this compoundと同様に、エンザルタミドはアンドロゲン受容体に高親和性で結合し、その活性を阻害します。

    アパタミド: アパタミドは、this compoundと構造的に類似しており、主な違いは、フェニル環の1つにおける炭素原子が窒素原子に置き換えられていることです。

    ビカルタミド: 第1世代の非ステロイド系抗アンドロゲンであるビカルタミドは、this compoundおよびエンザルタミドと比較して、アンドロゲン受容体に対する親和性が低いです。

This compoundとその類似体は、前立腺がんの治療における重要な進歩を表しており、以前の治療と比較して、改善された有効性と副作用の軽減を提供します。

生物活性

RD162 is a diarylthiohydantoin compound that has emerged as a second-generation antiandrogen, primarily investigated for its efficacy in treating castration-resistant prostate cancer (CRPC). This article synthesizes research findings on the biological activity of this compound, focusing on its pharmacokinetics, pharmacodynamics, and therapeutic potential.

Pharmacokinetics

Pharmacokinetic studies have shown that this compound exhibits significant bioavailability and a favorable half-life. Following oral administration of a 20 mg/kg dose in murine models, this compound demonstrated approximately 50% bioavailability with a serum half-life of around 30 hours . The trough concentration after 24 hours was about 23 µM , exceeding the concentrations required to inhibit androgen receptor (AR) activity (1-10 µM) observed in vitro studies .

Parameter Value
Bioavailability~50%
Serum Half-Life~30 hours
Trough Concentration (24h)~23 µM
Effective Inhibition Range1-10 µM

Pharmacodynamics

This compound's biological activity is primarily mediated through the inhibition of AR signaling. In vivo studies utilizing LNCaP/AR xenografts in castrated male mice revealed that treatment with this compound resulted in a significant reduction in luciferase activity, indicating decreased AR transcriptional function. Specifically, daily administration of 10 mg/kg for five days led to substantial reductions in tumor cell proliferation as measured by Ki-67 staining .

Dose-Response Relationship

The antitumor efficacy of this compound was found to be dose-dependent:

  • 0.1 mg/kg/day: Minimal effect on tumor growth.
  • 1 mg/kg/day: Some tumor regressions observed.
  • 10 mg/kg/day: Significant reduction in AR transcriptional activity and tumor cell proliferation.

The mechanism underlying this compound's effectiveness appears to be its ability to inhibit AR activity rather than through off-target effects. Evidence supporting this includes:

  • Dose-dependent antitumor responses correlating with reductions in AR transcriptional activity.
  • Lack of impact on AR-negative DU145 prostate cancer xenografts, confirming specificity towards AR-positive tumors .

Comparative Efficacy

When compared to other antiandrogens like bicalutamide, this compound showed superior efficacy in reducing AR activity and inhibiting tumor growth. The effective plasma concentrations of this compound were consistently higher than those required for bicalutamide, suggesting an enhanced therapeutic window .

Case Studies and Clinical Implications

A multi-center study highlighted the clinical relevance of this compound, where it was shown to lower prostate-specific antigen (PSA) levels—a key biomarker for tumor growth—in men with advanced prostate cancer. This underscores the potential of this compound as a viable treatment option for patients who have developed resistance to standard therapies .

特性

IUPAC Name

4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F4N4O2S/c1-28-18(31)15-6-5-14(10-17(15)23)30-20(33)29(19(32)21(30)7-2-8-21)13-4-3-12(11-27)16(9-13)22(24,25)26/h3-6,9-10H,2,7-8H2,1H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQFGMYHKSKKGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(C=C4)C#N)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F4N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301337376
Record name RD-162
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301337376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915087-27-3
Record name RD-162
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301337376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RD162
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZE6THH5VF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 4-isothiocyanato-2-trifluoromethylbenzonitrile (1a) (2.16 g, 9.47 mmol) and N-methyl-4-(1-cyanocyclobutylamino)-2-fluorobenzamide (52c) (1.303 g, 5.27 mmol) in DMF (20 ml) was heated under microwave irradiation at 80° C. for 16 hours. To this mixture was added methanol (50 ml) and aq. 2N HCl (20 ml). The second mixture was refluxed for 3 hours. After being cooled to room temperature, the reaction mixture was poured into cold water (100 ml) and extracted with ethyl acetate (150 ml). The organic layer was dried over MgSO4, concentrated and chromatographed (dichloromethane:acetone, 95:5) to yield N-methyl-4-[7-(4-cyano-3-trifluoromethylphenyl)-8-oxo-6-thioxo-5,7-diaza-spiro[3.4]oct-5-yl]-2-fluorobenzamide (52d) [RD162] (1.43 g, 3.0 mmol, 57%), the structure of which is illustrated in Formula 28, as a yellow powder.
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
1.303 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of N-Methyl 2-fluoro-4-(1-cyanocyclopentyl)aminobenzamide (Formula 43) (57 mg, 0.22 mmol) and 4-isothiocyanato-2-trifluoromethyl benzonitrile (0.15 g, 0.65 mmol) in DMF (3 mL) was heated under microwave irradiation (open vessel) at 130° C. for 12 hours. To this mixture was added methanol (20 mL) and aq. 1 N HCl (5 mL). The second mixture was refluxed for 1.5 h. After being cooled to room temperature, the reaction mixture was poured into cold water (50 mL) and extracted with ethyl acetate (50 mL). The organic layer was dried over MgSO4, concentrated and the residue was purified with silica gel column chromatography (dichloromethane:acetone, 95:5) to give 4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-4-oxo-2-thioxo-1,3-diazaspiro[4.4]nonan-1-yl)-2-fluoro-N-methylbenzamide, RD162″ (Formula 44) (8 mg, 7%) as a pale yellowish solid. 1H NMR δ 8.28 (dd, 1H, J=8.4, 8.4 Hz), 7.98 (d, 1H, J=8.3 Hz), 7.96 (d, 1H, J=1.8 Hz), 7.84 (dd, 1H, J=8.3, 1.8 Hz), 7.27 (dd, 1H, J=8.4, 1.8 Hz), 7.17 (dd, 1H, J=11.7, 1.8 Hz), 6.67-6.77 (m, 1H), 3.07 (d, 3H, J=4.3 Hz), 2.32-2.41 (m, 2H), 2.13-2.21 (m, 2H), 1.85-1.96 (m, 2H), 1.49-1.59 (m, 2H).
Quantity
57 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
RD162
Reactant of Route 2
Reactant of Route 2
RD162
Reactant of Route 3
Reactant of Route 3
RD162
Reactant of Route 4
RD162
Reactant of Route 5
Reactant of Route 5
RD162
Reactant of Route 6
Reactant of Route 6
RD162

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。